molecular formula C17H18N2O7 B5943109 [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methanone

[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methanone

Cat. No.: B5943109
M. Wt: 362.3 g/mol
InChI Key: HPOBWWPBOPVBMY-STQMWFEESA-N
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Description

[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Oxazole Ring Formation: The oxazole ring is often formed via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Coupling Reactions: The benzodioxole and oxazole intermediates are then coupled using a suitable linker, such as a methylene bridge, under controlled conditions.

    Introduction of the Dihydroxypiperidine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a bioactive molecule. Its structural features make it a candidate for interactions with various biological targets, including enzymes and receptors. Research has focused on its potential as an inhibitor of specific enzymes or as a ligand for receptor binding studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Studies have explored its use as an anticancer agent, an antimicrobial compound, and a modulator of biochemical pathways involved in disease processes.

Industry

Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methanone stands out due to its unique combination of structural features The presence of both the benzodioxole and oxazole rings, along with the dihydroxypiperidine group, provides a distinct set of chemical and biological properties

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yloxymethyl)-1,3-oxazol-4-yl]-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O7/c20-12-3-4-19(6-13(12)21)17(22)11-7-24-16(18-11)8-23-10-1-2-14-15(5-10)26-9-25-14/h1-2,5,7,12-13,20-21H,3-4,6,8-9H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOBWWPBOPVBMY-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)O)C(=O)C2=COC(=N2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]([C@H]1O)O)C(=O)C2=COC(=N2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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